![molecular formula C26H24N4O4S B2655400 4-(dimethylsulfamoyl)-N-[4-[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]phenyl]benzamide CAS No. 865611-87-6](/img/structure/B2655400.png)
4-(dimethylsulfamoyl)-N-[4-[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]phenyl]benzamide
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Description
4-(dimethylsulfamoyl)-N-[4-[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]phenyl]benzamide is a useful research compound. Its molecular formula is C26H24N4O4S and its molecular weight is 488.56. The purity is usually 95%.
BenchChem offers high-quality 4-(dimethylsulfamoyl)-N-[4-[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]phenyl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(dimethylsulfamoyl)-N-[4-[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]phenyl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation
A study reported the synthesis of a series of benzamide derivatives, including 4-(dimethylsulfamoyl)-N-[4-[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidenemethyl)phenyl]benzamide, by utilizing 4-aminophenazone. These compounds exhibited potential biological applications, particularly in inhibiting human recombinant alkaline phosphatase and ecto-5′-nucleotidases, suggesting their significance in medicinal chemistry and as potential nucleotide protein targets (Saeed et al., 2015).
Anticonvulsant Activity
In the field of neurology, benzamide derivatives have been evaluated for their anticonvulsant properties. For instance, 4-Amino-N-(2,6-dimethylphenyl)benzamide, a relative compound, demonstrated significant anticonvulsant activity, indicating the potential of related benzamide derivatives for neurological disorder treatments (Lambert et al., 1995).
Antidepressant Development
A novel antidepressant, Lu AA21004, showed oxidative metabolism to various metabolites in human liver microsomes. This study highlights the importance of understanding the metabolic pathways of benzamide derivatives for the development of new antidepressants (Hvenegaard et al., 2012).
Endothelin Antagonism
Research on N-Methyl-2-[4-(2-methylpropyl)phenyl]-3-(3-methoxy-5-methylpyrazin-2-ylsulfamoyl)benzamide revealed its potential as an orally-active, ETA-selective endothelin antagonist, indicating therapeutic applications in cardiovascular diseases (Mortlock et al., 1997).
Heterocyclic Chemistry Applications
The treatment of certain benzoyl-5-hydroxypyrazoles with phosphorus oxychloride led to novel 3-phenyl-6H-pyrazolo[4,3-d]isoxazoles, showcasing the utility of benzamide derivatives in synthesizing heterocyclic compounds for various chemical and pharmaceutical applications (Holzer & Hahn, 2003).
properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[4-[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O4S/c1-18-24(26(32)30(28-18)22-7-5-4-6-8-22)17-19-9-13-21(14-10-19)27-25(31)20-11-15-23(16-12-20)35(33,34)29(2)3/h4-17H,1-3H3,(H,27,31)/b24-17- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSBVABSZGVCTRP-ULJHMMPZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C\C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(dimethylsulfamoyl)-N-[4-[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]phenyl]benzamide |
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